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molecular formula C11H7ClN4 B8610034 2-Chloro-4-(2-cyanoanilino)pyrimidine

2-Chloro-4-(2-cyanoanilino)pyrimidine

Cat. No. B8610034
M. Wt: 230.65 g/mol
InChI Key: FVWDTRISICPKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153964B2

Procedure details

2,4-Dichloropyrimidine (3 g, 0.02 mol), anthranilonitrile (2.38 g, 0.02 mol) and concentrated hydrochloric acid (cat. amount) were added to water (5 ml). The reaction mixture was warmed to 40° C. to dissolve the starting materials and the resulting solution was stirred at room temperature for 12 hours. The solid precipitate that had formed was collected filtration and dried in vacuo to yield a pale yellow solid (5.14 g). NMR: 6.78 (d, 1H), 7.39 (t, 1H), 7.61 (d, 1H), 7.71 (t, 1H), 7.85 (d, 1H), 8.20 (d, 1H), 10.22 (br s, 1H); MS (M+H)+: 231.1, 233.1.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[C:9](#[N:17])[C:10]1[C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)[NH2:12].Cl>O>[Cl:1][C:2]1[N:7]=[C:6]([NH:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[C:9]#[N:17])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
2.38 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the starting materials
CUSTOM
Type
CUSTOM
Details
The solid precipitate that had formed
CUSTOM
Type
CUSTOM
Details
was collected
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1=C(C=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.14 g
YIELD: CALCULATEDPERCENTYIELD 111.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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